Site-selective ring opening of bicyclo[n.1.0]alkanols: an Fe(ii)-catalyzed 1,6-conjugate addition to p-quinone methides†
Chemical Communications Pub Date: 2023-09-25 DOI: 10.1039/D3CC04135B
Abstract
Herein, we report an efficient synthetic strategy for an Fe(ii)-catalyzed site-selective ring opening of bicyclo[n.1.0]alkanols and their concomitant 1,6-conjugate addition to p-quinone methides. Access to tertiary carbon centers with appendaged carbocycles of distinct sizes and functional groups are achieved, under a substrate-controlled bond scission of the fused cyclopropanols. Synthetic derivatizations further enhance the utility of the protocol.
![Graphical abstract: Site-selective ring opening of bicyclo[n.1.0]alkanols: an Fe(ii)-catalyzed 1,6-conjugate addition to p-quinone methides](http://scimg.chem960.com/usr/1/D3CC04135B.jpg)
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Journal Nameļ¼Chemical Communications
Research Products
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CAS no.: 16881-33-7